[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
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Overview
Description
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- is a useful research compound. Its molecular formula is C23H41N and its molecular weight is 331.588. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystalline Properties
Studies on [1,1'-Bicyclohexyl]-4-carbonitrile derivatives reveal their significance in the field of liquid crystals. Rübesamen and Schneider (1993) explored the phase diagrams of mesomorphic compounds, including trans-4,4′-di-n-propyl-1,1-bicyclohexyl-cis-4-carbonitrile, under high pressure, highlighting the unique properties of liquid crystals like pressure-induced phases and polymorphism changes (Rübesamen & Schneider, 1993).
Synthesis and Characteristics
Shi Zi-qian (2007) discussed the synthesis of acetylene liquid crystal compounds, including 4,4′-dialkylbicyclohexyl-4-carbonitrile, underlining their special characters and efficient synthesis methods. This indicates the chemical's utility in creating compounds with distinct liquid crystalline properties (Shi Zi-qian, 2007).
Conformational Studies
Conformational aspects of cyclohexyl derivatives, including [1,1'-Bicyclohexyl]-4-carbonitrile, were studied by Chuang and Fang (2001), providing insights into the stereochemistry and molecular interactions of such compounds (Chuang & Fang, 2001).
Photophysical Properties
Investigations into the photophysical properties of related compounds, as conducted by Tsuji et al. (2005), contribute to understanding how molecular structures like [1,1'-Bicyclohexyl]-4-carbonitrile derivatives influence their photophysical behavior (Tsuji et al., 2005).
Crystal and Molecular Structures
The crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were analyzed by Haase and Paulus (1983), offering valuable data on the crystalline state and molecular conformations of such compounds (Haase & Paulus, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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